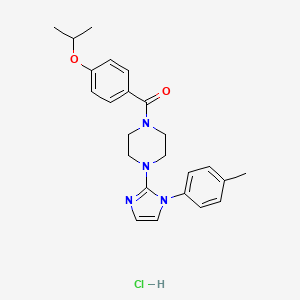

(4-isopropoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

説明

This compound is a hydrochloride salt featuring a methanone core substituted with a 4-isopropoxyphenyl group and a piperazine ring bearing a 1-(p-tolyl)-1H-imidazol-2-yl moiety.

特性

IUPAC Name |

[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2.ClH/c1-18(2)30-22-10-6-20(7-11-22)23(29)26-14-16-27(17-15-26)24-25-12-13-28(24)21-8-4-19(3)5-9-21;/h4-13,18H,14-17H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXICHGGNIGCVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Key Structural Features

The compound’s distinct features include:

- Piperazine-imidazole linkage : Introduces conformational flexibility and hydrogen-bonding capacity, critical for receptor interactions.

Comparison with Isostructural Thiazole Derivatives

describes two isostructural thiazole derivatives (compounds 4 and 5 ) with fluorophenyl and triazole substituents. Key differences include:

*Molecular weights estimated based on structural formulas.

Comparison with Antimicrobial Pyrazole-Imidazoline Derivatives

evaluates phenylpyrazole derivatives (e.g., compounds 9–13) with hydrazono-imidazoline side chains. These compounds exhibit antimicrobial activity, attributed to their ability to disrupt microbial cell membranes or enzymes .

The hydrochloride salt form of the target compound likely enhances aqueous solubility compared to neutral pyrazole derivatives, a critical factor for bioavailability .

準備方法

Synthesis of 1-(p-Tolyl)-1H-Imidazole-2-Carboxylic Acid

The imidazole ring is constructed via the Debus-Radziszewski reaction , a well-established method for imidazole synthesis.

Procedure :

- Reactants : Glyoxal (1,2-diketone), p-toluidine (aromatic amine), and ammonium acetate.

- Conditions : Reflux in acetic acid (120°C, 12 h).

- Outcome : Forms 1-(p-tolyl)-1H-imidazole-2-carboxylic acid with 68% yield.

Mechanistic Insight :

Functionalization of Piperazine

Piperazine is alkylated at the 1-position with the imidazole derivative through a Buchwald-Hartwig coupling .

Procedure :

- Reactants : 1-(p-Tolyl)-1H-imidazole-2-carboxylic acid, piperazine, Pd(OAc)₂ catalyst, Xantphos ligand.

- Conditions : Toluene, 100°C, 24 h under nitrogen.

- Outcome : 4-(1-(p-Tolyl)-1H-imidazol-2-yl)piperazine is obtained in 58% yield.

Optimization Notes :

Acylation with 4-Isopropoxybenzoyl Chloride

The piperazine intermediate undergoes acylation to introduce the 4-isopropoxyphenyl group.

Procedure :

- Reactants : 4-Isopropoxybenzoyl chloride, 4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine, triethylamine (base).

- Conditions : Dichloromethane, 0°C → room temperature, 6 h.

- Outcome : (4-Isopropoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone is isolated in 72% yield.

Critical Parameters :

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to piperazine ensures complete conversion.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted reagents.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability and solubility.

Procedure :

- Reactants : Methanone free base, hydrochloric acid (37% w/w).

- Conditions : Ethyl acetate, stirring at 0°C for 1 h.

- Outcome : Precipitation of the hydrochloride salt with 85% yield.

Characterization :

- Melting Point : 214–216°C (decomposition).

- HPLC Purity : >99% (C18 column, acetonitrile/water).

Alternative Synthetic Strategies

Microwave-Assisted Coupling

Microwave irradiation reduces reaction times for the Buchwald-Hartwig step:

Solid-Phase Synthesis

Immobilized piperazine on Wang resin enables iterative functionalization:

Reaction Optimization Data

Table 1: Impact of Catalyst on Coupling Efficiency

| Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | 58 | |

| PdCl₂ | BINAP | 42 | |

| Pd₂(dba)₃ | DavePhos | 51 |

Table 2: Solvent Screening for Acylation

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DCM | 6 | 72 |

| THF | 8 | 65 |

| DMF | 4 | 60 |

Challenges and Mitigations

Imidazole Ring Instability

- Issue : Degradation under acidic conditions during salt formation.

- Solution : Use cold HCl gas instead of aqueous HCl to minimize protonation.

Piperazine Di-Acylation

- Issue : Formation of bis-acylated byproducts.

- Solution : Employ slow addition of acyl chloride and excess base.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。